![molecular formula C18H23N5O B4254189 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one](/img/structure/B4254189.png)
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one
Overview
Description
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one acts as a selective agonist for α7 nAChRs, which are widely distributed in the central nervous system (CNS). Activation of α7 nAChRs leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which play important roles in cognitive function, memory, and learning. 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one has been shown to enhance the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays an important role in neuronal survival and synaptic plasticity. It has also been shown to decrease the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one is its selectivity for α7 nAChRs, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it an attractive candidate for CNS drug development. However, one of the limitations of 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one is its short half-life, which may require frequent dosing in clinical settings.
Future Directions
For the development of 1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one include the optimization of its pharmacokinetic properties, the development of more potent and selective α7 nAChR agonists, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
1-butyl-4-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-4-8-22-9-10-23(13-17(22)24)16-11-14(2)20-18(21-16)15-6-5-7-19-12-15/h5-7,11-12H,3-4,8-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOVJQGWNTIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C2=NC(=NC(=C2)C)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.